![molecular formula C32H39NO2 B563417 Ebastine-d5 CAS No. 1216953-13-7](/img/structure/B563417.png)
Ebastine-d5
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Overview
Description
Molecular Structure Analysis
Ebastine-d5 has a molecular formula of C32H34D5NO2 . The InChI code is InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D .Physical And Chemical Properties Analysis
Ebastine-d5 has a molecular weight of 474.7 g/mol . It is a solid substance . Other physical and chemical properties such as solubility and stability are not explicitly mentioned in the search results.Scientific Research Applications
Pharmaceutical Formulations
Ebastine is utilized in the development of transfersomal nanogels and oral films aimed at enhancing bioavailability for the treatment of conditions like urticaria and allergic rhinitis. This application focuses on improving drug delivery systems for better patient outcomes .
Allergic Rhinitis Research
In clinical studies, Ebastine has been shown to be effective in relieving nasal and non-nasal symptoms of seasonal and perennial allergic rhinitis due to its properties as a nonsedating and selective histamine H1 receptor antagonist .
Cancer Research
Ebastine has been explored as a potential agent in cancer treatment interventions, with studies suggesting its use as a preventive agent for people with allergy syndrome or as a therapeutic option for patients with advanced cancers .
Pharmacokinetics Studies
Research on Ebastine’s pharmacokinetics and safety profiles is crucial, especially in patients with impaired renal function, to ensure safe dosing and minimize the risk of cardiotoxicity .
Reference Compound in Research
Ebastine-d5, being a deuterium-labeled version of Ebastine, serves as a stable isotope reference compound in various research studies to investigate the metabolism and pharmacological effects of Ebastine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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